Cas no 39657-59-5 (2H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-2-(4-methylphenyl)-)

2H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-2-(4-methylphenyl)-, is a heterocyclic compound featuring a triazole core substituted with a carboxylic acid group and methylphenyl moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate or building block. The presence of both carboxylic acid and triazole functionalities enhances its reactivity, enabling derivatization for tailored molecular designs. Its methylphenyl substitution may contribute to improved lipophilicity, facilitating membrane permeability in bioactive compounds. The compound's well-defined structure ensures reproducibility in synthesis, making it valuable for precision-driven chemical development. Suitable for controlled reactions, it is often utilized in medicinal chemistry for scaffold diversification.
2H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-2-(4-methylphenyl)- structure
39657-59-5 structure
Product Name:2H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-2-(4-methylphenyl)-
CAS No:39657-59-5
MF:C11H11N3O2
MW:217.223942041397
CID:1514587
PubChem ID:1476841
Update Time:2025-06-07

2H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-2-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-2-(4-methylphenyl)-
    • DB-107707
    • HMS1366N12
    • CS-0290811
    • AKOS000349377
    • 5-Methyl-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
    • SCHEMBL4775643
    • 39657-59-5
    • EN300-80062
    • 5-methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylicacid
    • Bionet2_001002
    • MFCD00974810
    • 5-methyl-2-(4-methylphenyl)triazole-4-carboxylic acid
    • 5-methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid
    • 4M-713
    • 5-METHYL-2-(4-METHYLPHENYL)-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID
    • Inchi: 1S/C11H11N3O2/c1-7-3-5-9(6-4-7)14-12-8(2)10(13-14)11(15)16/h3-6H,1-2H3,(H,15,16)
    • InChI Key: RYGMBAPUMONJEJ-UHFFFAOYSA-N
    • SMILES: OC(C1C(C)=NN(C2C=CC(C)=CC=2)N=1)=O

Computed Properties

  • Exact Mass: 217.08523
  • Monoisotopic Mass: 217.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 68Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 434.8±47.0 °C at 760 mmHg
  • Flash Point: 216.8±29.3 °C
  • PSA: 68.01
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

2H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-2-(4-methylphenyl)- Security Information

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